molecular formula C27H28FN3O5 B12138578 3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12138578
M. Wt: 493.5 g/mol
InChI Key: XKOQXZATZQDWJD-FCQUAONHSA-N
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Description

This compound features a unique structure that combines a fluoro-methylbenzoyl group, a hydroxy group, a morpholinyl propyl group, and a spiro[indole-pyrrole] core

Preparation Methods

The synthesis of 3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the fluoro-methylbenzoyl precursor, followed by the introduction of the hydroxy and morpholinyl propyl groups. The final step involves the formation of the spiro[indole-pyrrole] core through a cyclization reaction. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro-methylbenzoyl group can be reduced to form a fluoro-methylbenzyl group.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione stands out due to its unique combination of functional groups and spiro[indole-pyrrole] core. Similar compounds include:

Properties

Molecular Formula

C27H28FN3O5

Molecular Weight

493.5 g/mol

IUPAC Name

(4'E)-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-methyl-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H28FN3O5/c1-17-8-9-18(16-20(17)28)23(32)22-24(33)25(34)31(11-5-10-30-12-14-36-15-13-30)27(22)19-6-3-4-7-21(19)29(2)26(27)35/h3-4,6-9,16,32H,5,10-15H2,1-2H3/b23-22-

InChI Key

XKOQXZATZQDWJD-FCQUAONHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN5CCOCC5)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN5CCOCC5)O)F

Origin of Product

United States

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